An In-depth Technical Guide to (R)-(+)-2-Bromopropionic Acid: Structure, Stereochemistry, and Applications
An In-depth Technical Guide to (R)-(+)-2-Bromopropionic Acid: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Bromopropionic acid, a chiral carboxylic acid, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of a stereogenic center and two reactive functional groups—a carboxylic acid and a bromo group—at the α-position. This unique structural arrangement allows for a diverse range of chemical transformations, making it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and key applications of (R)-(+)-2-Bromopropionic acid, with a focus on its role in drug development.
Chemical Identity and Physicochemical Properties
(R)-(+)-2-Bromopropionic acid is also known by its IUPAC name, (2R)-2-bromopropanoic acid.[3] It is commercially available and is recognized by its CAS number 10009-70-8.[4] The compound is a colorless to yellowish liquid at room temperature, though its melting point is near ambient temperature.[5][6] It is soluble in water and miscible with common organic solvents such as ethanol, ether, and chloroform.[2]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (R)-(+)-2-Bromopropionic acid
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-bromopropanoic acid | [3] |
| Synonyms | (R)-(+)-2-Bromopropionic acid, D-2-bromopropionic acid, (+)-2-Bromopropanoic acid | [3][4] |
| CAS Number | 10009-70-8 | [4] |
| Molecular Formula | C₃H₅BrO₂ | [4][7] |
| Molecular Weight | 152.97 g/mol | [4][7][8] |
| Appearance | Colorless to yellowish liquid | [5][6] |
| Melting Point | 25 °C | [4] |
| Boiling Point | 203 °C (at 760 mmHg) | [2][4] |
| Density | ~1.7 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.475 | [4] |
| Optical Activity | [α]20/D +26±2°, neat | [9] |
| pKa | 3.00 ± 0.10 (Predicted) | [4] |
Stereochemistry: The Foundation of Chirality
The defining feature of (R)-(+)-2-Bromopropionic acid is its chirality. The carbon atom at the second position (C2) is a stereocenter, as it is bonded to four different substituents: a hydrogen atom, a methyl group, a bromine atom, and a carboxylic acid group. This arrangement results in two non-superimposable mirror images, or enantiomers: (R)-(+)-2-Bromopropionic acid and (S)-(-)-2-Bromopropionic acid.
The "(R)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[10][11] For (R)-(+)-2-Bromopropionic acid, the priorities of the substituents attached to the chiral center are assigned as follows:
-
-Br (highest atomic number)
-
-COOH
-
-CH₃
-
-H (lowest atomic number)
When the molecule is oriented with the lowest priority group (-H) pointing away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)" configuration.[12][13] The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right.
Figure 1: Chiral center and CIP priorities of (R)-(+)-2-Bromopropionic acid.
The enantiomeric purity of (R)-(+)-2-Bromopropionic acid is critical for its application in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates.
Synthesis and Chemical Reactivity
Synthetic Methodologies
(R)-(+)-2-Bromopropionic acid can be synthesized through various methods, with the choice of method often depending on the desired enantiomeric purity and scale of production.
1. From D-Alanine (Stereospecific Synthesis):
A common laboratory-scale synthesis involves the diazotization of D-alanine followed by displacement with bromide. This reaction proceeds with retention of configuration, which is somewhat unusual for such transformations.
-
Protocol:
-
Dissolve D-alanine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.
-
Causality behind Experimental Choices: The use of D-alanine as a starting material directly installs the desired (R)-stereochemistry. The low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt intermediate.
2. Hell-Volhard-Zelinsky Reaction (Racemic Synthesis):
The bromination of propionic acid at the α-position can be achieved via the Hell-Volhard-Zelinsky reaction. This method produces a racemic mixture of 2-bromopropionic acid, which then requires resolution to isolate the (R)-enantiomer.[2][14]
-
Protocol:
Self-Validating System: The progress of the bromination can be monitored by the disappearance of the red-brown color of bromine. The subsequent hydrolysis can be confirmed by quenching a small aliquot and testing its acidity.
Key Chemical Reactions
The reactivity of (R)-(+)-2-Bromopropionic acid is dominated by nucleophilic substitution at the chiral center and reactions involving the carboxylic acid group.
Nucleophilic Substitution (Sₙ2):
The bromine atom is a good leaving group, making the C2 position susceptible to attack by nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, which results in the inversion of stereochemistry.
Figure 2: Generalized Sₙ2 reaction of (R)-(+)-2-Bromopropionic acid.
However, neighboring group participation by the carboxylate group can sometimes lead to retention of configuration, for example, in reactions with moist silver oxide.[17]
Applications in Drug Development
The primary application of (R)-(+)-2-Bromopropionic acid in the pharmaceutical industry is as a chiral building block.[1] Its enantiopure nature is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
1. Synthesis of Chiral Active Pharmaceutical Ingredients (APIs):
(R)-(+)-2-Bromopropionic acid is a key intermediate in the synthesis of a variety of APIs, including anti-inflammatory agents and antiviral compounds.[18] It allows for the introduction of a specific stereocenter into the target molecule, which is often essential for its biological activity.
2. Use as a Chiral Auxiliary:
While not a traditional chiral auxiliary in the sense of being temporarily attached and then removed, its core chiral structure is incorporated into the final product.[19][20] The principles of chiral auxiliaries, which control the stereochemical outcome of a reaction, are fundamental to its application.[21][22]
Table 2: Examples of Drug Classes Synthesized Using 2-Bromopropionic Acid Derivatives
| Drug Class | Therapeutic Area | Role of 2-Bromopropionic Acid Moiety | Reference(s) |
| Profens | Anti-inflammatory | Forms the core chiral center of drugs like Ibuprofen and Naproxen (though often synthesized via other routes, this illustrates the structural motif). | [18] |
| Amino Acid Derivatives | Various | Used in the synthesis of unnatural amino acids for incorporation into peptides and other pharmaceuticals. | [2][18] |
| Herbicides & Fungicides | Agrochemical | A key building block for several commercial agrochemicals. | [2] |
Safety and Handling
(R)-(+)-2-Bromopropionic acid is a corrosive substance that can cause severe skin burns and eye damage.[3][5] It is also harmful if swallowed.[3][23] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It is incompatible with strong bases, oxidizing agents, and reducing agents.[5] The material should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, as it can be sensitive to light and air.[5][6]
Conclusion
(R)-(+)-2-Bromopropionic acid is a versatile and highly valuable chiral building block in organic synthesis. Its well-defined stereochemistry and dual functionality provide a powerful tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists in the field of drug development and fine chemical synthesis. The continued application of this and similar chiral intermediates will undoubtedly contribute to the advancement of stereoselective synthesis and the creation of more effective and safer therapeutic agents.
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